Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This compound is characterized by its bicyclic structure, which includes a hydroxyl group and a carboxylate ester group. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the enantioselective synthesis of bicyclo[3.1.1]heptane derivatives from simple starting materials under mild conditions .
Industrial Production Methods
While specific industrial production methods for methyl 5-hydroxybicyclo[31The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-hydroxybicyclo[2.2.1]heptane-1-carboxylate
- Methyl 5-hydroxybicyclo[3.2.1]octane-1-carboxylate
- Methyl 5-hydroxybicyclo[4.1.1]octane-1-carboxylate
Uniqueness
Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique reactivity patterns and interactions with other molecules, making it valuable in various research applications .
Properties
IUPAC Name |
methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-7(10)8-3-2-4-9(11,5-8)6-8/h11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHVWNVDEAKZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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